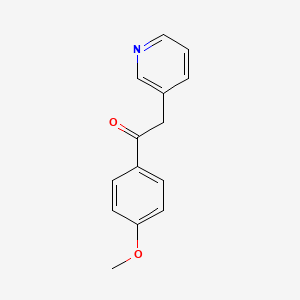

1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone

Description

1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone is a ketone derivative featuring a 4-methoxyphenyl group and a pyridin-3-yl moiety connected via an ethanone bridge. Its synthesis likely involves acylation or cross-coupling reactions, as seen in analogous compounds (e.g., discusses acylation of azines).

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-6-4-12(5-7-13)14(16)9-11-3-2-8-15-10-11/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBVHXUNBUTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285722 | |

| Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52700-25-1 | |

| Record name | 52700-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 3-pyridylacetic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired ethanone bridge between the two aromatic rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl or pyridinyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

Oxidation: 4-methoxybenzoic acid and 3-pyridinecarboxylic acid.

Reduction: 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanol.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Several studies have indicated that compounds similar to 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cell lines by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Case Study:

A recent study demonstrated that a related compound effectively inhibited the growth of breast cancer cells through the activation of caspase pathways, leading to programmed cell death. This suggests potential applications in developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been found to exhibit activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes .

Case Study:

In vitro studies revealed that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:

Recent advancements have shown that incorporating this compound into polymer matrices can enhance the electrical conductivity and stability of the materials used in electronic devices. This opens avenues for developing more efficient organic electronic components .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments indicate that while some derivatives show promising biological activity, they also need thorough evaluation for potential toxicity and side effects before clinical application.

Findings:

Studies have reported varying levels of cytotoxicity depending on the concentration and exposure duration, emphasizing the need for careful dosage optimization in therapeutic contexts .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Heterocyclic Substitutions : Replacing pyridin-3-yl with indole (JWH-201) or thiophene () alters electronic properties and steric bulk, impacting receptor binding.

- Functional Group Effects : Hydroxy groups () improve antioxidant activity but reduce stability compared to methoxy substituents. Disulfanyl groups () may enhance binding via sulfur interactions.

- Lipophilicity : Methoxy and alkyl groups (e.g., JWH-201’s pentyl chain) increase logP, affecting bioavailability.

Physicochemical Properties

- Solubility : Pyridine and hydroxy groups improve aqueous solubility, whereas methoxy and alkyl chains increase lipophilicity.

- logP : The target compound’s logP is estimated to be higher than hydroxy-substituted analogs () but lower than indole-containing JWH-201.

Biological Activity

1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone, a compound characterized by its methoxy and pyridine functional groups, has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves several methods:

- Grignard Reactions : Utilizing 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) to yield the desired product.

- Condensation Reactions : Involving acetic acid and sulfuric acid as catalysts to facilitate the formation of the compound from 4-methoxyacetophenone and pyridine derivatives.

These synthetic routes allow for the generation of various substituted derivatives, enhancing the compound's versatility in biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example, studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and modulation of signaling pathways associated with cell survival and proliferation. The presence of the methoxy group enhances electron density on the aromatic ring, potentially improving binding affinity to biological targets involved in cancer progression .

Antimicrobial Effects

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may be effective against certain bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent. The mechanism of action is thought to involve interaction with bacterial enzymes or receptors, disrupting normal cellular processes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure:

- Methoxy Group Influence : The methoxy group increases electron density on the aromatic system, enhancing interactions with target proteins.

- Pyridine Ring Contribution : The pyridine moiety contributes to lipophilicity, facilitating better membrane permeability and receptor interactions.

These structural features are crucial for optimizing the compound's efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 20 µM. The apoptosis pathway was confirmed through flow cytometry analysis .

- Antimicrobial Testing : In vitro tests indicated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL and 20 µg/mL, respectively.

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of enzymes involved in cancer metabolism, suggesting a potential mechanism for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.